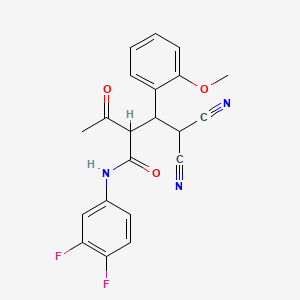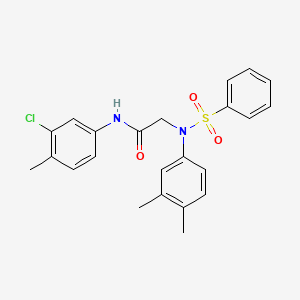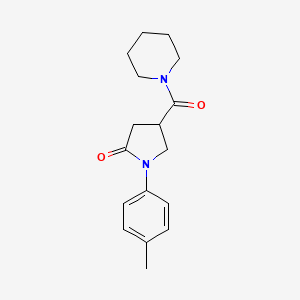
2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide, also known as DPAF, is a chemical compound that has been widely used in scientific research. It belongs to the family of cyanoacrylamide-based inhibitors, which are known for their ability to inhibit various enzymes and proteins. DPAF has been studied extensively for its potential applications in the field of medicinal chemistry, drug discovery, and cancer research.
Mecanismo De Acción
The mechanism of action of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide involves its ability to inhibit the activity of various enzymes and proteins. It has been found to bind to the active site of enzymes and proteins, thereby preventing their normal function. 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins, which can lead to the disruption of various cellular processes. 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide in lab experiments is its potent inhibitory activity against various enzymes and proteins. This makes it a valuable tool for studying the function of these molecules in various cellular processes. However, one of the limitations of using 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide. One potential direction is the development of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide-based inhibitors for the treatment of various diseases, including cancer and viral infections. Another potential direction is the investigation of the structure-activity relationship of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide, which can lead to the development of more potent inhibitors. Additionally, the study of the pharmacokinetics and pharmacodynamics of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide can provide valuable information for its clinical development.
Métodos De Síntesis
The synthesis of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide involves the reaction of 3-(2-methoxyphenyl)-2-propen-1-one with malononitrile and 3,4-difluorobenzaldehyde in the presence of a catalytic amount of piperidine. The resulting product is then treated with acetic anhydride to yield the final compound, 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide.
Aplicaciones Científicas De Investigación
2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes and proteins, including cathepsin B, HCV NS3 protease, and MMP-9. 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide has also been investigated for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O3/c1-12(27)19(21(28)26-14-7-8-16(22)17(23)9-14)20(13(10-24)11-25)15-5-3-4-6-18(15)29-2/h3-9,13,19-20H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPOUILSBSOVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1OC)C(C#N)C#N)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5210008.png)

![5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5210018.png)

![5-amino-N-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5210034.png)
![2-amino-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5210037.png)
![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5210045.png)
![8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5210055.png)
![9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole](/img/structure/B5210056.png)
![5-bromo-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5210070.png)
![methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5210075.png)

![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B5210109.png)
